Roscovitin
Übersicht
Beschreibung
Seliciclib, auch bekannt als Roscovitin, ist ein niedermolekularer Inhibitor von Cyclin-abhängigen Kinasen (CDKs). Es wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Krebsbehandlung. Seliciclib hemmt mehrere CDKs, darunter CDK2, CDK7 und CDK9, die wichtige Rollen bei der Zellzyklusregulation und Transkription spielen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Seliciclib wird durch einen mehrstufigen Prozess synthetisiert, der die Modifikation eines Purin-Gerüsts beinhaltet. Die wichtigsten Schritte umfassen:
Bildung des Purin-Kerns: Die Synthese beginnt mit der Bildung einer Purin-Kernstruktur.
Substitutionsreaktionen: Verschiedene Substituenten werden an bestimmten Positionen am Purinring eingeführt.
Endgültige Modifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von Seliciclib folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung effizienter Katalysatoren, optimierter Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Krebstherapie: Seliciclib hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für die Behandlung verschiedener Krebsarten gezeigt, darunter nicht-kleinzelliger Lungenkrebs, Leukämie und Prostatakrebs
Neurodegenerative Erkrankungen: Die Forschung hat sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit untersucht.
Virale Infektionen: Seliciclib wurde auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV und Herpes-simplex-Virus.
Entzündliche Erkrankungen: Studien haben auch seine Rolle bei der Modulation entzündlicher Signalwege und sein Potenzial bei der Behandlung chronischer Entzündungen untersucht.
Wirkmechanismus
Seliciclib übt seine Wirkung durch die Hemmung von Cyclin-abhängigen Kinasen (CDKs) aus. CDKs sind Enzyme, die den Zellzyklus und die Transkription regulieren. Durch die Hemmung von CDK2, CDK7 und CDK9 stört Seliciclib den Zellzyklus, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt. Darüber hinaus beeinflusst es die Transkriptionsregulation durch die Hemmung von CDK9, das an der Phosphorylierung von RNA-Polymerase II beteiligt ist .
Wirkmechanismus
Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors .
Target of Action
Roscovitine preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9 . These cyclin-dependent kinases play crucial roles in regulating the cell cycle .
Mode of Action
Roscovitine acts by competing with ATP for binding at the ATP-binding site of CDKs . It interacts with the amino acids that line up the ATP-binding pocket of the CDK catalytic domain . This interaction alters the growth phase or state within the cell cycle of treated cells .
Biochemical Pathways
The inhibition of CDKs by Roscovitine could contribute to cell cycle arrest and apoptosis . It also affects the ERK1/2 MAPK pathway . Transcripts of key genes required for the progression through mitosis, including Aurora-A/B (AURK-A/B), Polo-like kinase (PLK), cyclin B2 (CCNB2), WEE1, and CDC25C, show markedly reduced expression following treatment with Roscovitine .
Pharmacokinetics
Roscovitine has a long elimination half-life of about 3 hours . It is metabolized primarily in the liver, with one particular metabolite accounting for 60% of this loss . The oral bioavailability of Roscovitine is essentially 100% .
Result of Action
Roscovitine has been found to produce apoptosis in treated cancerous cells of non-small cell lung cancer (NSCLC) and other cancers . It also inhibits the phosphorylation of Rb-family proteins .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Roscovitine interacts with several enzymes, proteins, and other biomolecules. It exhibits high efficiency and high selectivity towards some cyclin-dependent kinases . Most kinases are not significantly inhibited by roscovitine. cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35 only are substantially inhibited .
Cellular Effects
Roscovitine has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In the presence of roscovitine, L1210 cells arrest in G1 and accumulate in G2 .
Molecular Mechanism
Roscovitine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the proliferation of mammalian cell lines with an average IC50 of 16 microM .
Temporal Effects in Laboratory Settings
Over time, roscovitine shows changes in its effects in laboratory settings. It has been observed to inhibit in vitro M-phase-promoting factor activity and in vitro DNA synthesis in Xenopus egg extracts .
Dosage Effects in Animal Models
The effects of roscovitine vary with different dosages in animal models . It has been observed to reversibly arrest starfish oocytes and sea urchin embryos in late prophase .
Metabolic Pathways
Roscovitine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . It exhibits a strong inhibitory effect on cytokinin N-glucosylation, one of the most important pathways of cytokinin inactivation in plants .
Transport and Distribution
Roscovitine is transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Seliciclib is synthesized through a multi-step process involving the modification of a purine scaffold. The key steps include:
Formation of the purine core: The synthesis begins with the formation of a purine core structure.
Substitution reactions: Various substituents are introduced at specific positions on the purine ring.
Final modifications:
Industrial Production Methods
Industrial production of seliciclib follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Seliciclib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Seliciclib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen im Molekül modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um verschiedene Substituenten am Purinring einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Seliciclib mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fadraciclib: Ein neuer CDK-Inhibitor mit verbesserter Potenz und Selektivität für CDK2 und CDK9 im Vergleich zu Seliciclib.
CCT068127: Ein weiterer CDK-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einem anderen Selektivitätsprofil.
Einzigartigkeit von Seliciclib
Seliciclib ist einzigartig aufgrund seines breiten Spektrums an CDK-Hemmung, das mehrere CDKs betrifft, die sowohl an der Zellzyklusregulation als auch an der Transkription beteiligt sind.
Eigenschaften
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171928 | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-46-6 | |
Record name | Roscovitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186692-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seliciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seliciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | roscovitine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Seliciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELICICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ES1C2KQ94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does roscovitine exert its anti-proliferative effects?
A1: Roscovitine inhibits the activity of specific CDKs, primarily CDK1, CDK2, CDK5, and CDK7 [, , ]. These kinases play pivotal roles in cell cycle regulation, and their inhibition by roscovitine leads to cell cycle arrest, primarily in the G1 and G2/M phases [, ]. This arrest disrupts the tightly controlled process of cell division, ultimately limiting uncontrolled cell proliferation, a hallmark of cancer [, , ].
Q2: Can roscovitine induce apoptosis? If so, what are the implicated pathways?
A2: Yes, roscovitine has been shown to induce apoptosis in various cancer cell lines [, , , , ]. This apoptotic effect is mediated by both caspase-dependent and caspase-independent pathways []. In caspase-dependent apoptosis, roscovitine treatment leads to the activation of caspase-3, a key executioner caspase, resulting in the cleavage of various cellular substrates and ultimately cell death []. Roscovitine also triggers the mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor [].
Q3: Does roscovitine's effect on p53 play a role in its anti-cancer activity?
A3: Yes, roscovitine has been shown to influence p53, a tumor suppressor protein, in several ways. Roscovitine treatment increases p53 protein levels and promotes its accumulation in the nucleus [, ]. Interestingly, this p53 accumulation is not accompanied by phosphorylation at Ser15 or Lys382, suggesting a unique mechanism of p53 activation by roscovitine []. Additionally, roscovitine induces the phosphorylation of p53 at Ser46, leading to the upregulation of p53AIP1, a pro-apoptotic protein that contributes to mitochondrial depolarization [].
Q4: Beyond cell cycle control, does roscovitine influence other cellular processes?
A4: Yes, roscovitine has demonstrated effects on transcription and translation. For instance, it inhibits RNA synthesis by suppressing the phosphorylation of RNA polymerase II []. In bovine oocytes, roscovitine treatment impacted protein synthesis, although it didn’t entirely mirror the protein synthesis profile observed during oocyte maturation []. These findings highlight that roscovitine's effects extend beyond direct CDK inhibition, influencing broader cellular processes.
Q5: What is the molecular formula and weight of roscovitine?
A5: The molecular formula of roscovitine is C19H26N6O, and its molecular weight is 354.45 g/mol.
Q6: Are there any spectroscopic data available for roscovitine?
A6: While specific spectroscopic data are not provided in the provided abstracts, analytical techniques such as liquid chromatography (LC) with UV detection and tandem mass spectrometry (MS/MS) have been employed to quantify roscovitine in biological samples []. These techniques rely on the compound's specific spectral properties for detection and quantification.
Q7: Have there been any computational studies on roscovitine and its analogs?
A7: Yes, computational chemistry has been utilized to investigate the structure-activity relationship of roscovitine and its analogs. Co-crystal structures of roscovitine and its bioisoster N-&-N1 in complex with CDK2/cyclin A have provided insights into their binding modes and selectivity profiles []. These structural insights can guide the design of more potent and selective CDK inhibitors with improved therapeutic properties.
Q8: How do structural modifications of roscovitine affect its activity and selectivity?
A8: Structural modifications of roscovitine have been explored to enhance its pharmacological properties. For example, N-&-N1, a bioisoster of roscovitine, exhibits 2- to 3-fold greater potency against CDKs compared to roscovitine []. Additionally, N6-methyl-(R)-roscovitine and O6-(R)-roscovitine were designed to specifically target pyridoxal kinase while minimizing interactions with CDKs []. These examples demonstrate the impact of even subtle structural changes on the activity and selectivity of roscovitine analogs.
Q9: What is the stability profile of roscovitine in different conditions?
A9: Roscovitine demonstrates good stability in plasma for up to 48 hours when stored at various temperatures (-20°C, 4°C, 25°C, and 37°C) []. This stability profile is crucial for its formulation and storage as a pharmaceutical agent.
Q10: Have any formulation strategies been explored to improve roscovitine's delivery?
A10: Yes, nanoparticle-based delivery systems have been investigated to enhance roscovitine's therapeutic efficacy. Specifically, PLGA (poly(lactic-co-glycolic acid)) nanoparticles loaded with roscovitine exhibited significantly increased potency against therapy-resistant breast cancer cells compared to free roscovitine []. This finding underscores the potential of nanoformulations to improve drug delivery and overcome treatment resistance.
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of roscovitine?
A11: Roscovitine is rapidly absorbed and widely distributed to various tissues, with the highest concentrations observed in the liver, kidneys, and adipose tissue []. It is primarily metabolized in the liver, and its major metabolite is the carboxylic acid derivative formed through the oxidation of the hydroxymethyl group []. Urinary excretion of roscovitine is minimal, while its carboxylic acid metabolite accounts for the majority of the administered dose in the urine [].
Q12: Does the time of day influence roscovitine's pharmacokinetic profile?
A12: Yes, studies in mice have revealed that the time of day significantly impacts roscovitine's pharmacokinetics and metabolism. Specifically, oral administration at the resting phase (ZT3) resulted in a 38% higher systemic exposure and a doubled elimination half-life compared to administration during the active phase (ZT19) []. This time-dependent variability highlights the importance of considering circadian rhythms when optimizing roscovitine dosing schedules.
Q13: Is roscovitine able to cross the blood-brain barrier?
A13: Yes, roscovitine can cross the blood-brain barrier, as evidenced by its detection in the brain at concentrations approximately 30% of those measured in plasma []. This ability to penetrate the central nervous system is particularly relevant for its potential application in treating neurological disorders.
Q14: Does roscovitine bind to plasma proteins?
A14: Yes, roscovitine exhibits high binding affinity for plasma proteins, with approximately 90% of the drug bound in plasma []. It binds extensively to human serum albumin, indicating that this protein plays a major role in its distribution and pharmacokinetics [].
Q15: Has roscovitine shown efficacy in preclinical models of cancer?
A15: Yes, roscovitine has demonstrated promising anti-tumor activity in preclinical studies. It effectively inhibits the growth of various cancer cell lines in vitro, including those derived from breast, colon, leukemia, and lymphoma [, , , , ]. Furthermore, roscovitine exhibits anti-tumor effects in vivo, effectively suppressing tumor growth in xenograft models of colon and breast cancer [, ].
Q16: Beyond cancer, are there other disease models where roscovitine has shown promise?
A16: Yes, roscovitine has shown potential in models of other diseases. In a mouse model of graft-versus-host disease (GvHD), roscovitine treatment significantly prolonged the survival of allograft recipients [, ]. Additionally, roscovitine ameliorated endotoxin-induced uveitis in mice, an inflammatory eye condition, by promoting neutrophil apoptosis [].
Q17: Has roscovitine been evaluated in clinical trials?
A17: Yes, roscovitine is currently being evaluated in phase II clinical trials for various cancer types [, ]. It has also entered phase I clinical trials for glomerulonephritis, a kidney disease [].
Q18: Are there known mechanisms of resistance to roscovitine?
A18: While specific resistance mechanisms haven't been extensively elucidated in the provided abstracts, some insights are available. In breast cancer cells, the development of resistance to hormonal therapies is often associated with alterations in cell cycle regulation, including the activation of CDK pathways []. Roscovitine's ability to inhibit these CDKs could potentially overcome this resistance mechanism, making it a promising therapeutic option for treating resistant tumors.
Q19: What is the safety profile of roscovitine?
A19: While this section primarily focuses on the scientific research aspects, preclinical studies have provided some insights into roscovitine's safety profile. In vitro and in vivo assessments of roscovitine's potential for myelosuppression, immunosuppression, and hepatotoxicity have shown no significant adverse effects []. Additionally, roscovitine exhibited no detectable toxicity towards bone marrow cells in vivo, further supporting its favorable safety profile [].
Q20: Can you elaborate on the use of PLGA nanoparticles for roscovitine delivery?
A20: PLGA nanoparticles have shown promise in enhancing roscovitine's delivery and efficacy []. These nanoparticles can encapsulate roscovitine, protecting it from degradation and allowing for controlled release at the target site. In vitro studies have demonstrated that PLGA-encapsulated roscovitine exhibits a significantly lower effective dose compared to free roscovitine, particularly in therapy-resistant breast cancer cells. This enhanced efficacy highlights the potential of nanoparticle-based drug delivery systems for improving roscovitine's therapeutic index.
Q21: What analytical methods are used to quantify roscovitine and its metabolites?
A21: Liquid chromatography (LC) coupled with UV detection and tandem mass spectrometry (MS/MS) are commonly employed techniques for the quantification of roscovitine and its metabolites in biological matrices such as plasma and urine [, ]. These methods offer high sensitivity and selectivity, allowing for accurate measurement of drug concentrations in complex biological samples.
Q22: How does roscovitine's solubility influence its bioavailability?
A22: While specific solubility data are not provided, roscovitine's physicochemical properties, including its solubility, can influence its absorption and ultimately its bioavailability []. Formulation strategies, such as the use of nanoparticles, can potentially enhance solubility and improve the drug's delivery to target tissues [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.